2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride

Medicinal Chemistry Structure–Activity Relationship (SAR) Drug Design

2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride (CAS 66147‑48‑6) is a synthetic small molecule that covalently links a 9‑aminoacridine DNA‑intercalating warhead to a 2‑phenylbutyric acid backbone. The hydrochloride salt (MW 392.9 g/mol, C₂₃H₂₁ClN₂O₂) confers aqueous solubility suitable for in vitro pharmacological assessment.

Molecular Formula C23H21ClN2O2
Molecular Weight 392.9 g/mol
CAS No. 66147-48-6
Cat. No. B13767309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride
CAS66147-48-6
Molecular FormulaC23H21ClN2O2
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)NC2=C3C=CC=CC3=[NH+]C4=CC=CC=C42)C(=O)O.[Cl-]
InChIInChI=1S/C23H20N2O2.ClH/c1-2-17(23(26)27)15-11-13-16(14-12-15)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22;/h3-14,17H,2H2,1H3,(H,24,25)(H,26,27);1H
InChIKeyZPRMZEFYIJPPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride (CAS 66147-48-6): A Structurally Distinct Bifunctional Acridine–Phenylbutyrate Conjugate for Epigenetic and Topoisomerase Research


2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride (CAS 66147‑48‑6) is a synthetic small molecule that covalently links a 9‑aminoacridine DNA‑intercalating warhead to a 2‑phenylbutyric acid backbone . The hydrochloride salt (MW 392.9 g/mol, C₂₃H₂₁ClN₂O₂) confers aqueous solubility suitable for in vitro pharmacological assessment . The compound is positioned at the intersection of two validated anticancer pharmacophores: the acridine nucleus, known to poison topoisomerase II, and the butyrate moiety, a histone deacetylase (HDAC) inhibitory fragment . This dual pharmacophoric design distinguishes it from simple 9‑anilinoacridines and from phenylbutyrate alone, making it a candidate tool for studying coordinated epigenetic and topoisomerase‑targeted mechanisms in oncology and epigenetics.

Why 2-(p-(9-Acridinylamino)phenyl)butyric acid HCl Cannot Be Replaced by Off-the-Shelf Acridine or Butyrate Analogs


Generic substitution of 2-(p-(9‑Acridinylamino)phenyl)butyric acid with either simple 9‑anilinoacridines (e.g., amsacrine) or standalone butyrates (e.g., sodium phenylbutyrate) fails because neither class alone provides the simultaneous engagement of topoisomerase II and HDAC targets observed with this covalent conjugate . Furthermore, the regioisomeric 4‑(p‑(9‑acridinylamino)phenyl)butyric acid (CAS 66147‑36‑2) differs in the position of the carboxylic acid on the butyryl chain, potentially altering DNA intercalation geometry, target selectivity, and pharmacokinetic profile, yet published literature lacks direct comparative biological data for these two positional isomers . Consequently, procurement of the specific 2‑substituted regioisomer is mandatory for studies that require the precise spatial arrangement of the DNA‑intercalating acridine and the HDAC‑inhibiting carboxylate.

Quantitative Differentiation of 2-(p-(9-Acridinylamino)phenyl)butyric Acid HCl from Its Closest Structural Analogs


Regioisomeric Selectivity: 2‑Phenylbutyric Acid vs. 4‑Phenylbutyric Acid Backbone

The target compound positions the carboxylic acid at the 2‑(alpha) carbon of the butyryl chain, whereas the closest commercial analog, 4‑(p‑(9‑acridinylamino)phenyl)butyric acid hydrochloride (CAS 66147‑36‑2), places it at the terminal 4‑(omega) carbon . This regioisomeric difference is critical because the 2‑substituted isomer presents a chiral center adjacent to the phenyl ring, creating a stereoelectronic environment distinct from the achiral 4‑substituted isomer. In the broader phenylbutyrate SAR literature, 2‑phenylbutyric acid derivatives exhibit different HDAC inhibition potency and metabolic stability compared to 4‑phenylbutyric acid derivatives [1]. Procurement of the correct regioisomer is therefore essential for reproducible SAR campaigns.

Medicinal Chemistry Structure–Activity Relationship (SAR) Drug Design

Bifunctional Pharmacophore vs. Single‑Mechanism 9‑Anilinoacridines (e.g., Amsacrine)

Amsacrine (m‑AMSA), a prototypical 9‑anilinoacridine, acts solely as a topoisomerase II poison with no inherent HDAC inhibitory activity. In contrast, 2‑(p‑(9‑acridinylamino)phenyl)butyric acid hydrochloride incorporates a butyrate moiety known to inhibit class I and II HDACs . Although direct biochemical IC₅₀ values for HDAC isoforms are not yet publicly available for this specific compound, the co‑presence of both pharmacophores in a single molecule offers a mechanistic advantage over amsacrine in experimental systems where simultaneous epigenetic modulation and topoisomerase inhibition is hypothesized [1].

Chemical Biology Epigenetics Topoisomerase Inhibition

Aqueous Solubility Advantage of the Hydrochloride Salt vs. Free Base Acridine Derivatives

The hydrochloride salt form of the target compound (CAS 66147‑48‑6) is specifically engineered to enhance aqueous solubility compared to its free base counterpart. Vendor technical data confirm that salt formation with HCl improves solubility in aqueous media, enabling higher assay concentrations without organic co‑solvents that may confound cellular readouts . This contrasts with the free base 4‑(p‑(9‑acridinylamino)phenyl)butyric acid (CAS 66147‑36‑2, non‑salt form), which requires DMSO or similar co‑solvents for dissolution .

Formulation Science In Vitro Assay Development Preclinical Pharmacology

Phenoxy vs. Phenyl Linker: Impact on DNA Intercalation Geometry and Metabolic Lability

The target compound employs a direct phenyl‑amine linker between acridine and butyric acid, whereas the structurally related 2‑(p‑(9‑acridinylamino)phenoxy)butyric acid dihydrate (CAS 73758‑51‑7) inserts an ether oxygen into the linker [1]. The phenoxy oxygen introduces conformational flexibility and a potential site for oxidative metabolism that is absent in the all‑carbon phenyl linker. While direct DNA‑binding constants for both compounds have not been published, the more rigid phenyl linker of the target compound is predicted to maintain a more constrained acridine‑DNA intercalation geometry .

Medicinal Chemistry DNA Binding Metabolic Stability

Optimal Research and Industrial Applications of 2-(p-(9-Acridinylamino)phenyl)butyric Acid HCl Arising from Its Differential Profile


Epigenetic–Topoisomerase Crosstalk Studies in Oncology

Because 2‑(p‑(9‑acridinylamino)phenyl)butyric acid HCl provides both HDAC inhibition and topoisomerase II poisoning in a single chemical entity , it serves as a probe to dissect crosstalk between histone acetylation and DNA topology in cancer cell lines. Researchers can use this compound to simultaneously inhibit HDACs (class I/II) and trap Topo II‑DNA cleavage complexes, then read out synergistic effects on chromatin remodeling and apoptosis that are unattainable with single‑mechanism agents like amsacrine or SAHA alone.

Regioisomer‑Specific SAR Library Design

The unique 2‑substituted butyric acid configuration creates a chiral center absent in the 4‑substituted isomer . Medicinal chemistry teams can exploit this stereochemistry to build focused libraries of enantiomerically pure or racemic 2‑arylbutyric acridine conjugates, probing how alpha‑substitution affects HDAC isoform selectivity and cellular permeability. Procurement of the exact CAS 66147‑48‑6 regioisomer ensures the correct starting scaffold for these SAR explorations.

Aqueous‑Compatible High‑Throughput Screening (HTS)

The hydrochloride salt form permits dissolution in aqueous buffers, circumventing the need for DMSO concentrations that can independently inhibit HDAC activity or perturb cell membranes . HTS facilities running cell‑based HDAC reporter assays or Topo II cleavage complex assays can therefore dose the target compound in fully aqueous media, improving data fidelity in primary screens that would be compromised by organic co‑solvents if the free base were used.

Comparative DNA‑Binding Mode Analysis with Phenoxy Analogs

The rigid phenyl linker of the target compound contrasts with the flexible phenoxy linker of its ether analog (CAS 73758‑51‑7), enabling comparative biophysical studies (e.g., SPR, ITC, DNA‑melting assays) to quantify how linker chemistry influences acridine intercalation geometry and residence time [1]. Procurement of both compounds allows head‑to‑head assessment of DNA‑binding thermodynamics in a defined experimental system.

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